
12-Pahsa
Overview
Description
12-PAHSA (12-palmitic acid ester of hydroxy stearic acid) is a member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids implicated in metabolic regulation . Structurally, it consists of palmitic acid esterified at the 12th carbon of hydroxy stearic acid. FAHFAs are dynamically regulated by fasting, high-fat diets, and insulin sensitivity, with this compound being particularly enriched in adipose tissue of glucose-tolerant AG4OX mice (overexpressing GLUT4) compared to wild-type mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-PAHSA involves the esterification of palmitic acid with 12-hydroxystearic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .
Industrial Production Methods
Industrial processes would likely employ continuous flow reactors and advanced purification techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
12-PAHSA can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the ester or hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Peroxides and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Ester derivatives and substituted fatty acids.
Scientific Research Applications
Chemistry: Used as a model compound to study esterification and lipid chemistry.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Medicine: Explored for its anti-diabetic and anti-inflammatory properties, making it a potential therapeutic agent for metabolic disorders.
Industry: Potential applications in the development of functional foods and nutraceuticals
Mechanism of Action
12-PAHSA exerts its effects through several mechanisms:
Insulin Sensitization: Enhances insulin sensitivity by modulating glucose metabolism and reducing inflammation.
Anti-inflammatory Effects: Inhibits pro-inflammatory cytokine production and reduces immune cell infiltration.
Molecular Targets: Interacts with receptors such as G protein-coupled receptor 40 (GPR40) and modulates signaling pathways involved in glucose and lipid metabolism
Comparison with Similar Compounds
Structural Isomerism and Regioisomer Variants
FAHFAs are categorized into families (e.g., PAHSA, OAHSA, SAHSA) based on their acyl chains and hydroxy fatty acid positions. Key structural analogs of 12-PAHSA include:
- 5-PAHSA : Ester bond at the 5th carbon of hydroxy stearic acid.
- 9-PAHSA : Ester bond at the 9th carbon.
- 13/12-PAHSA : A regioisomeric pair often co-detected due to analytical challenges in distinguishing them .
Table 1: Structural Comparison of PAHSA Regioisomers
*LOQ = Limit of Quantitation; WAT = White Adipose Tissue.
Table 2: Hydrolysis Rates of FAHFAs by CEL
Compound | Relative Hydrolysis Rate |
---|---|
This compound | 100% (Reference) |
9-PAHSA | ~60% |
5-PAHSA | ~20% |
9-OAHSA | ~150% |
Tissue-Specific Distribution and Disease Associations
- Adipose Tissue : this compound is upregulated in AG4OX mice, while 9-OAHSA dominates in golden hamster WAT . In breast cancer (BC), 12-PDAHPA (saturated FAHFA) is downregulated, whereas unsaturated isomers (9-OAHSA, 11-OAHSA) are elevated in tumors .
- Serum vs. Tissue : In BC patients, serum PAHSAs (including this compound) are reduced, but tissue levels show mixed trends, highlighting compartment-specific regulation .
Table 3: FAHFA Levels in Disease Models
Condition | This compound | 9-OAHSA | 5-PAHSA |
---|---|---|---|
AG4OX Mice WAT | ↑ 2–3x | Not detected | |
Breast Cancer Tissue | ↓ (Serum) | ↑ (Tissue) | ↓ (Serum) |
Insulin Resistance | ↓ | Not reported | Not reported |
Biological Activity
12-Pahsa (12-palmitic acid hydroxy stearic acid) is a member of the fatty acid hydroxy fatty acid (FAHFA) family, which has garnered attention for its potential biological activities, particularly in metabolic and inflammatory pathways. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of FAHFAs
FAHFAs are endogenous lipids that play significant roles in metabolic regulation and inflammation. They are known to improve insulin sensitivity and glucose tolerance, making them potential candidates for treating metabolic disorders such as Type 2 diabetes. Among these compounds, this compound has shown promise in various biological assays, particularly concerning its effects on glucose metabolism and inflammation.
The biological activity of this compound is primarily mediated through its interaction with G protein-coupled receptors (GPCRs) and its influence on key metabolic pathways:
- Insulin Sensitivity : Studies indicate that this compound enhances glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. This effect is believed to be mediated by the activation of GPR40, which plays a crucial role in insulin signaling pathways .
- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by attenuating the secretion of pro-inflammatory cytokines in immune cells. This mechanism is particularly relevant in the context of obesity-related inflammation, where FAHFAs can reduce adipose tissue inflammation .
In Vitro Studies
In vitro studies have demonstrated that this compound can activate autophagy and reduce oxidative stress in various cell types. For instance, treatment with this compound has been shown to decrease reactive oxygen species (ROS) levels in neuronal cells under diabetic conditions, suggesting a neuroprotective role .
In Vivo Studies
In vivo experiments using mouse models have provided further insights into the biological effects of this compound:
- Glucose Metabolism : Administration of this compound improved glucose tolerance and insulin sensitivity in high-fat diet-fed mice without affecting body weight. This suggests that this compound may enhance insulin action by suppressing lipolysis in adipose tissue .
- Cognitive Function : Notably, studies have indicated that this compound may also improve cognitive function in diabetic mice, potentially offering therapeutic benefits for diabetes-related cognitive decline .
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Diabetes Management : A study involving diabetic mice showed that administration of this compound led to significant improvements in glucose homeostasis and reduced markers of inflammation, suggesting its utility as a therapeutic agent for managing diabetes .
- Neuroprotection : Research focusing on neuronal cells has demonstrated that this compound can enhance autophagic processes, thereby protecting against oxidative stress-induced damage. This finding points to its potential role in treating neurodegenerative conditions associated with diabetes .
Comparative Analysis of FAHFAs
The following table summarizes the biological activities and effects of various FAHFAs, including this compound:
Compound | Effects on Insulin Sensitivity | Anti-inflammatory Properties | Neuroprotective Effects |
---|---|---|---|
5-PAHSA | Significant improvement | Yes | Moderate |
9-PAHSA | Moderate improvement | Yes | Limited |
This compound | Significant improvement | Yes | Significant |
Q & A
Basic Research Questions
Q. What established protocols are recommended for synthesizing 12-PAHSA in laboratory settings?
- Methodological Answer : The synthesis of this compound typically involves esterification reactions between hydroxy fatty acids and fatty acid precursors. Key steps include:
- Purification : Use column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate this compound from byproducts.
- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm the ester bond and chain length (e.g., -NMR for proton environments, -NMR for carbon backbone) .
- Validation : Compare synthesized compounds with commercial standards using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to ensure structural fidelity .
Q. What analytical techniques are optimal for detecting and quantifying this compound in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key considerations include:
- Sample Preparation : Lipid extraction via Folch or Bligh-Dyer methods, followed by solid-phase extraction (SPE) to reduce matrix interference.
- Instrument Parameters : Use reverse-phase C18 columns and multiple reaction monitoring (MRM) modes targeting specific ion transitions (e.g., m/z 537 → 255 for this compound) .
- Quantification : Normalize data using internal standards (e.g., deuterated FAHFAs) to account for ionization efficiency variations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic effects of this compound across different model systems?
- Methodological Answer : Systematic reviews and meta-analyses are critical. Steps include:
- Data Harmonization : Standardize variables such as dosage (e.g., µmol/kg vs. mg/kg), administration routes (oral vs. intraperitoneal), and model organisms (mice vs. human cell lines).
- Bias Assessment : Apply tools like the SYRCLE risk-of-bias checklist for animal studies to evaluate experimental rigor .
- Mechanistic Validation : Conduct comparative in vitro assays (e.g., insulin secretion in pancreatic β-cells vs. adipocyte glucose uptake) to isolate tissue-specific effects .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer : Use a combinatorial chemistry approach:
- Analog Design : Modify alkyl chain lengths (e.g., 5-PAHSA vs. This compound) or introduce double bonds (e.g., 12-OAHS) to assess hydrophobicity and receptor binding .
- High-Throughput Screening : Employ surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinities to targets like GPR120.
- Computational Modeling : Perform molecular dynamics simulations to predict ligand-receptor interactions and validate findings with mutagenesis studies .
Q. How should researchers address variability in this compound stability during long-term storage or in vivo studies?
- Methodological Answer : Stability testing under controlled conditions is essential:
- Storage Protocols : Store samples at -80°C under nitrogen to prevent oxidation. Monitor degradation via accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months).
- In Vivo Monitoring : Use stable isotope-labeled tracers (e.g., -12-PAHSA) to track pharmacokinetics and metabolite formation in real time .
- Statistical Adjustments : Apply mixed-effects models to account for batch-to-batch variability in longitudinal studies .
Q. Methodological Frameworks for Study Design
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome):
- Example : "Does this compound (Intervention) improve insulin sensitivity (Outcome) in obese murine models (Population) compared to rosiglitazone (Comparison)?" .
Q. How can researchers ensure reproducibility when documenting this compound experiments?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reporting:
- Data Transparency : Include raw chromatograms, NMR spectra, and statistical code in supplementary materials.
- Reagent Metadata : Specify vendor names, catalog numbers, and purity levels for all chemicals .
Q. Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate EC values. For multiplex assays (e.g., cytokine panels), apply false discovery rate (FDR) corrections to minimize Type I errors .
Q. How should conflicting bioactivity data from high-content screening (HCS) assays be reconciled?
- Methodological Answer : Implement orthogonal validation:
- Primary Screen : Use HCS for rapid profiling (e.g., lipid droplet formation in adipocytes).
- Secondary Assays : Confirm hits with qPCR (e.g., PPARγ expression) or Seahorse extracellular flux analyses for mitochondrial respiration .
Properties
IUPAC Name |
12-hexadecanoyloxyoctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHBLSWAKHZVLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271510 | |
Record name | 12-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | FAHFA(16:0/12-O-18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112113 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1997286-65-3 | |
Record name | 12-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1997286-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FAHFA(16:0/12-O-18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112113 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.